N,N'-Diphenylformamidine
Overview
Description
N,N’-Diphenylformamidine: is a chemical compound belonging to the class of formamidines. It is characterized by the presence of two phenyl groups attached to a formamidine moiety. This compound is widely used in organic synthesis and coordination chemistry due to its ability to form stable complexes with various metal ions .
Mechanism of Action
Target of Action
N,N’-Diphenylformamidine is an N,N-disubstituted formamide Formamidines, a class of compounds to which n,n’-diphenylformamidine belongs, have been used as pesticides and antimalarial reagents . They have also been used in organic synthesis such as protecting groups for primary amines, auxiliaries in asymmetric synthesis, linkers in solid phase synthesis, and synthesis of dicarboxyalkyl thiacarbocyanines .
Mode of Action
The mode of action of N,N’-Diphenylformamidine involves its interaction with various aromatic amines and ethyl orthoformate . This interaction is promoted by a solid acid catalyst, sulfonated rice husk ash (RHA-SO3H) . The compound can form adducts with phosgene and oxalyl chloride .
Biochemical Pathways
N,n’-diarylformamidines and their anions, a category that includes n,n’-diphenylformamidine, have been widely used in coordination chemistry . They can coordinate to metal centers to form chelating, bridging, and chelating/bridging bonding modes .
Result of Action
N,N’-Diphenylformamidine has been used in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones . It has also been used in the preparation of monomethine dyes containing imide functional groups . These applications suggest that the compound’s action results in the formation of new chemical structures with potential utility in various fields.
Action Environment
The action of N,N’-Diphenylformamidine is influenced by the presence of a solid acid catalyst, sulfonated rice husk ash (RHA-SO3H), which promotes the preparation of N,N’-Diphenylformamidines from various aromatic amines and ethyl orthoformate
Biochemical Analysis
Biochemical Properties
N,N’-Diphenylformamidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones . Additionally, N,N’-Diphenylformamidine forms adducts with phosgene and oxalyl chloride, indicating its reactivity with different chemical groups . These interactions suggest that N,N’-Diphenylformamidine can act as a versatile reagent in biochemical processes.
Molecular Mechanism
The molecular mechanism of N,N’-Diphenylformamidine involves its binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. For instance, N,N’-Diphenylformamidine has been reported to form adducts with phosgene and oxalyl chloride, which may influence its activity at the molecular level . These interactions highlight the compound’s potential to modulate biochemical pathways through specific binding events.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reaction of Aniline Derivatives with Ethyl Orthoformate: The general procedure involves the reaction between two moles of aniline derivatives with one mole of ethyl orthoformate in the presence of an organic or mineral acid catalyst.
Hydrogenation of Carbodiimides: This method involves the hydrogenation of carbodiimides to N,N’-diphenylformamidines using catalysts such as palladium hydroxide on barium sulfate or Raney nickel.
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N,N’-Diphenylformamidine can undergo oxidation reactions, forming various oxidized products depending on the reagents and conditions used.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: This compound can participate in substitution reactions, where one or both phenyl groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives depending on the specific oxidizing agent used.
Reduction Products: Corresponding amines or other reduced forms.
Substitution Products: Substituted derivatives with different functional groups replacing the phenyl groups.
Scientific Research Applications
Chemistry:
Coordination Chemistry:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology and Medicine:
Antimalarial Agents: Formamidine derivatives, including N,N’-diphenylformamidine, have been studied for their potential as antimalarial agents.
Pesticides: These compounds have also been explored for their use as pesticides due to their biological activity.
Industry:
Comparison with Similar Compounds
N,N-Diphenylformamide: This compound is structurally similar but differs in its functional groups and reactivity.
Formanilide: Another related compound with similar applications in organic synthesis.
Uniqueness: N,N’-Diphenylformamidine is unique due to its ability to form stable complexes with metal ions and its versatility in various chemical reactions. Its applications in coordination chemistry and organic synthesis distinguish it from other similar compounds .
Properties
IUPAC Name |
N,N'-diphenylmethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13/h1-11H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUVDXMUKIVNOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC=NC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060745 | |
Record name | N,N'-Diphenylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
622-15-1 | |
Record name | N,N′-Diphenylmethanimidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=622-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methanimidamide, N,N'-diphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622151 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Diphenylformamidine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6789 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methanimidamide, N,N'-diphenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N,N'-Diphenylformamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-diphenylformamidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.747 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Diphenylformamidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8KKX998CU5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of N,N'-Diphenylformamidine?
A1: The molecular formula of this compound is C13H12N2, and its molecular weight is 196.25 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Commonly employed techniques include: * Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR provide detailed information about the hydrogen and carbon environments within the molecule, respectively [, , , ]. * High-Resolution Mass Spectrometry (HRMS): This technique accurately determines the molecular weight and provides insights into the elemental composition of the compound []. * Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and investigate hydrogen bonding interactions [, , ].
Q3: What is known about the conformational isomerism of this compound?
A3: this compound exhibits E,Hsp E,Hap conformational equilibrium in solution, as evidenced by IR studies focusing on the ν(NH) and amidine I bands [, ].
Q4: Has this compound been incorporated into polymers?
A4: Yes, researchers have successfully synthesized polymerizable mesoionic 4,6-dioxo-1,3-diazines derived from vinylbenzylmalonic acid by condensing it with this compound [].
Q5: Can this compound act as a ligand in metal complexes?
A5: Absolutely! this compound readily coordinates to metal centers, acting as a monodentate or chelating ligand, forming diverse metal complexes [, , , , , , ]. The nature of the complex formed depends on the metal, reaction conditions, and other ligands present.
Q6: Are there any examples of this compound stabilizing unique metal clusters?
A6: Yes, this compound has been used to stabilize a robust gold nanocluster, Au28(Ph-form)122 (Ph-form = this compound) (Au28). This cluster shows promise as a catalyst for the electroreduction of CO2 [].
Q7: What type of reactions involving this compound have been studied for catalytic applications?
A7: One notable example is the insertion of phenyl isocyanide into ethanol. This reaction can be catalyzed simultaneously by copper(I) and a base, with this compound playing a role in the reaction mechanism [].
Q8: Have computational methods been used to study this compound?
A8: Yes, computational studies, including Density Functional Theory (DFT) calculations, have been employed to: * Investigate the electronic structure of metal complexes containing this compound [, ]. * Explore the conformational preferences and hydrogen bonding interactions of this compound []. * Correlate molecular isomerism of this compound derivatives in the solid-state with molecular pairwise interaction energies [].
Q9: How do substituents on the phenyl rings of this compound affect its properties?
A9: Substituents on the phenyl rings can significantly influence the compound's: * Basicity: Electron-donating groups generally increase the basicity, while electron-withdrawing groups decrease it []. * Coordination Chemistry: The steric and electronic properties of the substituents can impact the stability and reactivity of the metal complexes formed [, , ]. * Gas Fading Inhibition: this compound derivatives have shown varying levels of gas fading inhibition, with the inhibiting ability correlating with the basicity of the aniline used in their synthesis [].
Q10: What are some common synthetic routes to this compound?
A10: this compound can be synthesized by various methods, including: * Reaction of aniline with formic acid in the presence of a dehydrating agent []. * Reaction of aniline with triethyl orthoformate, often catalyzed by an acid []. * Reaction of thiocarbanilides with sodium peroxide [].
Q11: Can this compound be used as a building block for more complex molecules?
A11: Yes, it serves as a valuable precursor in the synthesis of: * Asymmetric trimethine indocyanine fluorescent dyes []. * Merocyanine dyes containing imide functional groups []. * α-Cyano-3-phenoxybenzyl 2, 2, 3, 3-tetramethylcyclopropanecarboxylate (fenpropathrin), a synthetic pyrethroid insecticide [].
Q12: Are there any interesting reactions involving the cleavage of the this compound structure?
A12: Yes, in a reaction between VO(acac)2 and this compound, a C–N bond in the this compound molecule is cleaved. This results in the formation of aniline and a new ligand where two hydrogen atoms from a methyl group of an acac ligand are substituted [].
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